molecular formula C25H26N2O3 B11125833 1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol

1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol

Cat. No.: B11125833
M. Wt: 402.5 g/mol
InChI Key: HAHWHNKTXTUHMM-UHFFFAOYSA-N
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Description

1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is a complex organic compound that features a benzimidazole core linked to a propanol chain, with two 4-methylphenoxy groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where 4-methylphenol reacts with a suitable benzimidazole derivative under basic conditions. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is unique due to its combination of a benzimidazole core with phenoxy and propanol groups. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-methylphenoxy)-3-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C25H26N2O3/c1-18-7-11-21(12-8-18)29-16-20(28)15-27-24-6-4-3-5-23(24)26-25(27)17-30-22-13-9-19(2)10-14-22/h3-14,20,28H,15-17H2,1-2H3

InChI Key

HAHWHNKTXTUHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C)O

Origin of Product

United States

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